molecular formula C14H17Cl2NO4 B4550885 ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE

Cat. No.: B4550885
M. Wt: 334.2 g/mol
InChI Key: NUZMSRASXBKYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE: is a synthetic organic compound belonging to the family of phenoxy herbicides. It is primarily used as a herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the site of action, leading to the death of the targeted weeds.

Scientific Research Applications

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of herbicide action and degradation. It is also used in the development of new herbicidal formulations.

    Biology: Employed in studies of plant physiology and biochemistry to understand the mechanisms of herbicide resistance and selectivity.

    Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.

    Industry: Widely used in agricultural practices to control broad-leaved weeds, enhancing crop yield and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with butanoyl chloride to form the butanamido derivative. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including carboxylic acids and ketones.

    Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE involves its absorption by the plant through the leaves and roots. Once inside the plant, it is translocated to the meristematic tissues, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]ACETATE is similar to other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar systemic action but different chemical structure.

    Mecoprop: Another phenoxy herbicide with selective action against broad-leaved weeds.

    Dicamba: A benzoic acid derivative with similar herbicidal properties but different mode of action.

Uniqueness: this compound is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to be absorbed and translocated within the plant makes it highly effective in controlling a wide range of broad-leaved weeds.

Properties

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-2-20-14(19)9-17-13(18)4-3-7-21-12-6-5-10(15)8-11(12)16/h5-6,8H,2-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZMSRASXBKYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.